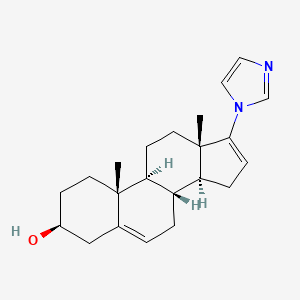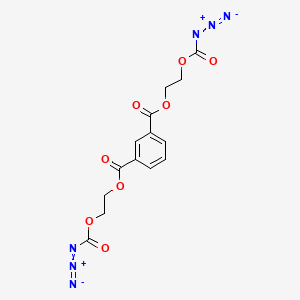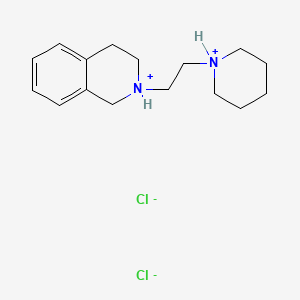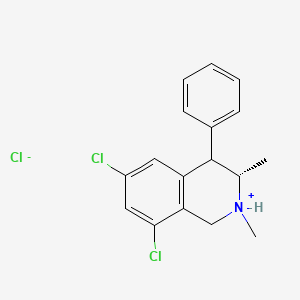
Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple substituents such as chlorine, methyl, and phenyl groups. It is often used in various scientific research applications due to its diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- typically involves the hydrogenation of isoquinoline derivatives. One common method is the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction conditions typically include high pressure and temperature to ensure complete hydrogenation of the isoquinoline ring.
化学反応の分析
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- undergoes various chemical reactions, including:
Reduction: It can be reduced to form decahydroisoquinoline derivatives using hydrogenation techniques.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).
Reduction: Hydrogen gas (H2) with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Nitrone derivatives.
Reduction: Decahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective effects and its role in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and as a precursor for drug development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes involved in the synthesis and degradation of neurotransmitters. This interaction can modulate neurotransmitter levels and exert neuroprotective effects .
類似化合物との比較
Similar Compounds
Tetrahydroisoquinoline (TIQ): A simpler analog without the chlorine, methyl, and phenyl substituents.
Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.
Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-6,8-dichloro-2,3-dimethyl-4-phenyl-, hydrochloride, (E)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chlorine and phenyl groups enhances its reactivity and potential therapeutic effects compared to simpler tetrahydroisoquinoline derivatives .
特性
CAS番号 |
41958-59-2 |
|---|---|
分子式 |
C17H18Cl3N |
分子量 |
342.7 g/mol |
IUPAC名 |
(3S)-6,8-dichloro-2,3-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-11-17(12-6-4-3-5-7-12)14-8-13(18)9-16(19)15(14)10-20(11)2;/h3-9,11,17H,10H2,1-2H3;1H/t11-,17?;/m0./s1 |
InChIキー |
WULYHCNMZRXLOU-WLDKTUJCSA-N |
異性体SMILES |
C[C@H]1C(C2=C(C[NH+]1C)C(=CC(=C2)Cl)Cl)C3=CC=CC=C3.[Cl-] |
正規SMILES |
CC1C(C2=C(C[NH+]1C)C(=CC(=C2)Cl)Cl)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


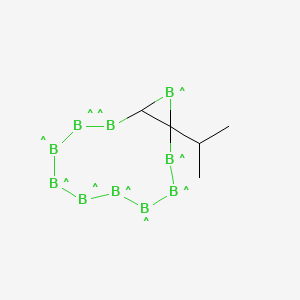
![2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol](/img/structure/B13741679.png)
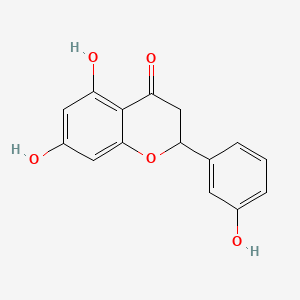
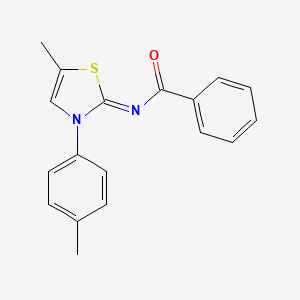
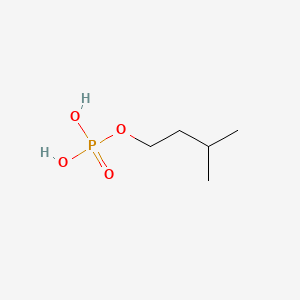
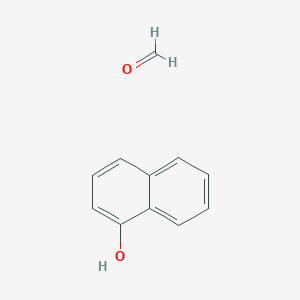
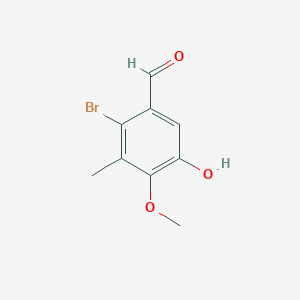

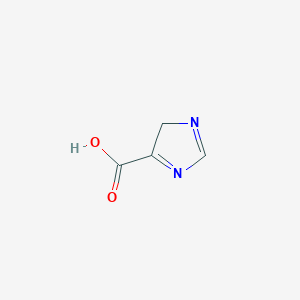
![1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl-](/img/structure/B13741718.png)

